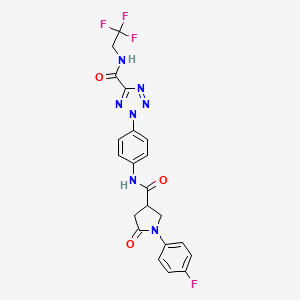

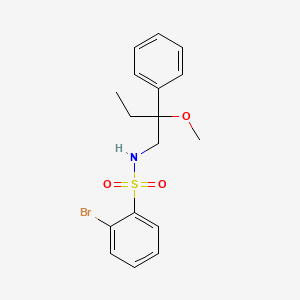

![molecular formula C16H13Cl2NO3S B2586670 2-{[2-(4-Chloroanilino)-1-(4-chlorophenyl)-2-oxoethyl]sulfanyl}acetic acid CAS No. 339109-97-6](/img/structure/B2586670.png)

2-{[2-(4-Chloroanilino)-1-(4-chlorophenyl)-2-oxoethyl]sulfanyl}acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-{[2-(4-Chloroanilino)-1-(4-chlorophenyl)-2-oxoethyl]sulfanyl}acetic acid” is a chemical substance offered by various chemical suppliers . It is also known as “2-{[(4-chlorophenyl)[(4-chlorophenyl)carbamoyl]methyl]sulfanyl}acetic acid” and "Acetic acid, 2-[[1-(4-chlorophenyl)-2-[(4-chlorophenyl)amino]-2-oxoethyl]thio]-" .

Applications De Recherche Scientifique

Chemiluminescence and Base-Induced Decomposition

The compound is involved in the synthesis and study of sulfanyl-substituted bicyclic dioxetanes. These dioxetanes exhibit stability at room temperature and produce light under base-induced decomposition, making them potentially useful in chemiluminescence studies. The sulfinyl and sulfonyl derivatives of these dioxetanes also demonstrate light emission, albeit at different intensities and wavelengths (Watanabe et al., 2010).

Synthesis and Antibacterial Activity

The compound plays a role in synthesizing various derivatives that have shown promising antibacterial properties. These derivatives, particularly N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides, demonstrate significant anti-bacterial activity against both gram-negative and gram-positive bacteria. They also exhibit moderate inhibitory effects on the α-chymotrypsin enzyme. Computational docking studies align with these bioactivity data, suggesting the compound's potential in developing new antibacterial agents (Siddiqui et al., 2014).

Hydrolytic Transformations

This compound is involved in hydrolytic transformations leading to the formation of N-arylsulfonyl-2-[4-carboxymethyloxy(or sulfanyl)phenyl]-2-aminoacetic acids. The transformations occur under microwave irradiation in an alkaline medium, indicating potential applications in synthetic chemistry and materials science (Rudyakova et al., 2006).

Spectrophotometric Determination

The related compound 2,4-Dichlorophenoxy acetic acid is determined spectrophotometrically by a diazotization method in a flow injection assembly. This method's relevance indicates potential applications of the compound in analytical chemistry, particularly in herbicide detection and quantification (Shah et al., 2006).

Photo-Electro/Persulfate Process Optimization

The compound is involved in studies optimizing the photo-electro/persulfate process for degrading herbicides like 2–4 Dichlorophenoxyacetic acid. The research focuses on environmental protection, indicating the compound's utility in environmental chemistry and engineering (Mehralipour & Kermani, 2021).

Propriétés

IUPAC Name |

2-[2-(4-chloroanilino)-1-(4-chlorophenyl)-2-oxoethyl]sulfanylacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13Cl2NO3S/c17-11-3-1-10(2-4-11)15(23-9-14(20)21)16(22)19-13-7-5-12(18)6-8-13/h1-8,15H,9H2,(H,19,22)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIZPLPQXAWOQAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(=O)NC2=CC=C(C=C2)Cl)SCC(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13Cl2NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[2-(4-Chloroanilino)-1-(4-chlorophenyl)-2-oxoethyl]sulfanyl}acetic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[7-(3-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-propan-2-ylacetamide](/img/structure/B2586590.png)

![[(2,3-Dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl 3,4,5-trimethoxybenzoate](/img/structure/B2586594.png)

![2-((3-(furan-2-ylmethyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2586600.png)

![3-[(4-aminophenyl)thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B2586602.png)

![2-{[2-(3,4-dimethoxyphenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B2586603.png)

![N-(2,5-dimethoxyphenyl)-2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2586610.png)